molecular formula C7H11NO3 B12885919 3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione CAS No. 54124-14-0

3-(1-Hydroxyethyl)-4-methyl-2,5-pyrrolidinedione

Cat. No.: B12885919
CAS No.: 54124-14-0
M. Wt: 157.17 g/mol
InChI Key: CPJOTTBQGZWOGN-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a hydroxyethyl group at the 1-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione typically involves the reaction of a suitable pyrrolidine precursor with an appropriate hydroxyethylating agent. One common method is the alkylation of 4-methylpyrrolidine-2,5-dione with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

    4-Methylpyrrolidine-2,5-dione: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

    3-(1-Hydroxyethyl)pyrrolidine-2,5-dione: Similar structure but without the methyl group at the 4-position.

    3-(1-Hydroxyethyl)-4-ethylpyrrolidine-2,5-dione: Contains an ethyl group instead of a methyl group at the 4-position.

Uniqueness: 3-(1-Hydroxyethyl)-4-methylpyrrolidine-2,5-dione is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

54124-14-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(1-hydroxyethyl)-4-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h3-5,9H,1-2H3,(H,8,10,11)

InChI Key

CPJOTTBQGZWOGN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC1=O)C(C)O

Origin of Product

United States

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